molecular formula C5H7N3O2 B162593 2-acetyl-5-amino-4H-pyrazol-3-one CAS No. 129027-73-2

2-acetyl-5-amino-4H-pyrazol-3-one

Cat. No. B162593
M. Wt: 141.13 g/mol
InChI Key: DZNZNJWEIQZUPD-UHFFFAOYSA-N
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Description

“2-acetyl-5-amino-4H-pyrazol-3-one” is a compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. It is a derivative of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of various organic molecules .


Synthesis Analysis

5-Amino-pyrazoles, including “2-acetyl-5-amino-4H-pyrazol-3-one”, can be synthesized using a variety of approaches. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Bazgir and co-workers reported an efficient method for the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of “2-acetyl-5-amino-4H-pyrazol-3-one” is characterized by a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure can be further modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

5-Amino-pyrazoles, including “2-acetyl-5-amino-4H-pyrazol-3-one”, are known to undergo a variety of chemical reactions. For instance, they can participate in N-azolylsulfonation reactions . They can also be used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

properties

IUPAC Name

2-acetyl-5-amino-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(9)8-5(10)2-4(6)7-8/h2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNZNJWEIQZUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-5-amino-4H-pyrazol-3-one

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